4-Methylpentanehydrazide
Overview
Description
4-Methylpentanehydrazide is an organic compound with the molecular formula C6H14N2OThe compound is characterized by its relatively high boiling point of 264.7°C at 760 mmHg and a density of 0.946 g/cm³ .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpentanehydrazide can be synthesized through the reaction of 4-methylpentanoic acid with hydrazine. The general procedure involves dissolving the ester precursor in ethanol and adding an aqueous hydrazine solution (55%, 3-4 equivalents). The reaction mixture is then heated to reflux overnight, and the solvent is subsequently removed .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methylpentanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidation of this compound typically yields corresponding oxides and nitrogen gas.
Reduction: Reduction reactions produce simpler hydrazine derivatives.
Substitution: Substitution reactions result in the formation of various substituted hydrazides.
Mechanism of Action
The mechanism of action of 4-Methylpentanehydrazide involves its interaction with specific molecular targets, such as alcohol dehydrogenase. By inhibiting this enzyme, the compound interferes with the metabolism of alcohols, making it useful in treating poisoning cases. The inhibition occurs through the formation of a stable complex with the enzyme, preventing its normal catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpentanoic acid hydrazide
- 4-Methyl-valeric acid hydrazide
- 4-Methylpyrazole
Uniqueness
4-Methylpentanehydrazide is unique due to its specific inhibitory effects on alcohol dehydrogenase, which distinguishes it from other similar compounds. While other hydrazides may have similar chemical properties, this compound’s particular interaction with metabolic enzymes makes it a valuable compound for both research and therapeutic applications.
Properties
IUPAC Name |
4-methylpentanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)3-4-6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMACGBVNTRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629433 | |
Record name | 4-Methylpentanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140157-44-4 | |
Record name | 4-Methylpentanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.